molecular formula C15H12F2N2O2 B4586359 N-(2-fluorophenyl)-N'-(4-fluorophenyl)malonamide

N-(2-fluorophenyl)-N'-(4-fluorophenyl)malonamide

Cat. No.: B4586359
M. Wt: 290.26 g/mol
InChI Key: WQNWLHHHBROJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-(4-fluorophenyl)malonamide is a useful research compound. Its molecular formula is C15H12F2N2O2 and its molecular weight is 290.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.08668395 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Enantioselective Applications

  • Asymmetric Synthesis : A study by Yamamoto et al. (2011) describes the enantiodivergent electrophilic fluorination using cinchona alkaloids to synthesize enantiomerically pure 3'-fluorothalidomide, highlighting the utility of fluorinated compounds in asymmetric synthesis (Yamamoto et al., 2011).

Biochemical and Medicinal Chemistry Applications

  • Selective Cyclooxygenase-2 Inhibitors : Hashimoto et al. (2002) demonstrated that fluorine atom introduction into sulfonamide derivatives enhances COX-2 potency and selectivity, leading to the development of a potent and selective inhibitor for rheumatoid arthritis and pain management (Hashimoto et al., 2002).

Fluoroionophores for Metal Ion Detection

  • Zn2+ Ion-Selective Fluoroionophores : Moriuchi-Kawakami et al. (2014) developed bisquinolinyl malonamides as Zn2+ ion-selective fluoroionophores, exploiting the effect of substituents on ion selectivity (Moriuchi-Kawakami et al., 2014).

Nanotechnology and Material Science Applications

  • Functionalized Nanodiamonds for Glycoprotein Capture : Yeap et al. (2008) illustrated the functionalization of detonation nanodiamonds for selective glycoprotein capture from protein mixtures, demonstrating nanodiamonds' utility in proteomics research (Yeap et al., 2008).

Environmental and Waste Management Applications

  • Fluorochemical Mass Flows in Wastewater Treatment : Schultz et al. (2006) conducted a study on the mass flows of selected fluorochemicals in a municipal wastewater treatment facility, highlighting the challenges and efficiencies of removing these compounds during treatment processes (Schultz et al., 2006).

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-(4-fluorophenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-10-5-7-11(8-6-10)18-14(20)9-15(21)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNWLHHHBROJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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